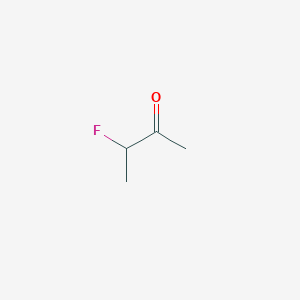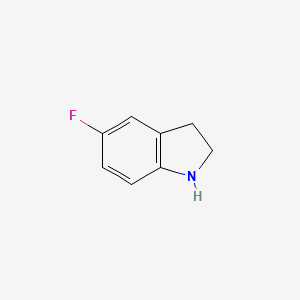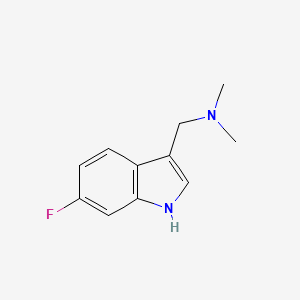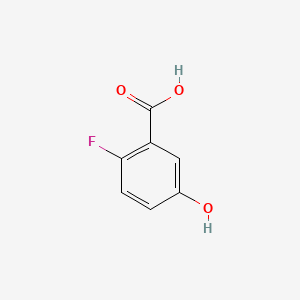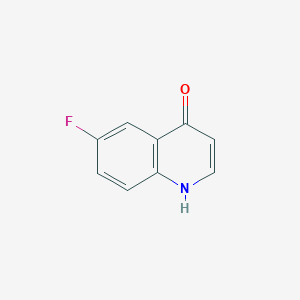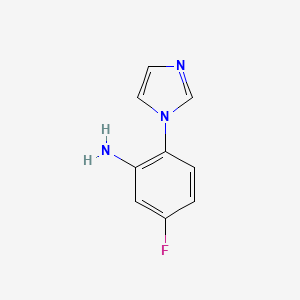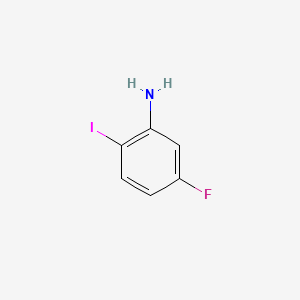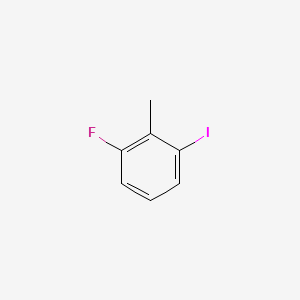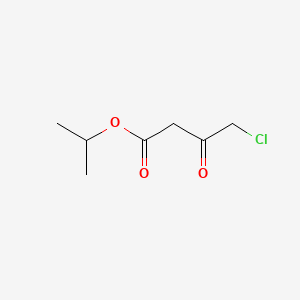
Isopropyl 4-chloroacetoacetate
描述
Isopropyl 4-chloroacetoacetate is a chemical compound that belongs to the class of acetoacetates. It is commonly used in the synthesis of various organic compounds and has been found to possess biological activity. This compound is of significant interest in both academic and industrial research due to its versatile applications in organic synthesis and potential therapeutic uses.
生化分析
Biochemical Properties
Isopropyl 4-chloroacetoacetate plays a crucial role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as carbonyl reductases, which catalyze the reduction of carbonyl groups to alcohols. These interactions are essential for the production of chiral alcohols, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals . The compound’s interaction with these enzymes involves the formation of enzyme-substrate complexes, leading to the reduction of the carbonyl group in this compound.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain signaling pathways by modulating the expression of specific genes involved in metabolic processes. This modulation can lead to changes in cellular metabolism, affecting the overall function of the cell . Additionally, this compound has been shown to impact the expression of genes related to oxidative stress and apoptosis, indicating its potential role in regulating cell survival and death.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of certain dehydrogenases, thereby affecting the metabolic pathways in which these enzymes are involved . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes and cellular function. At high doses, it can exhibit toxic or adverse effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of organic compounds. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which play key roles in these pathways . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites and the overall metabolic state of the cell. Understanding these metabolic pathways is essential for elucidating the biochemical functions of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its biological activity, as its localization within different tissues and cells can influence its interactions with biomolecules and its overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals and post-translational modifications . Its localization can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical and cellular effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Isopropyl 4-chloroacetoacetate can be synthesized through several methods. One common approach involves the reaction of chloroacetic acid with isopropanol in the presence of a catalyst such as p-toluene-sulfonic acid under microwave conditions . Another method involves the use of diketene and isopropanol, where the reaction is carried out under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous synthesis processes. For example, a cooled diketene solution can be pumped into a falling film reactor where it reacts with isopropanol to produce the compound . This method allows for efficient and scalable production, making it suitable for large-scale manufacturing.
化学反应分析
Types of Reactions
Isopropyl 4-chloroacetoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to produce alcohols, such as the asymmetric reduction of the β-carbonyl compound to form chiral alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Chiral alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Isopropyl 4-chloroacetoacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research has explored its role in drug development, particularly for conditions like Alzheimer’s disease.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which isopropyl 4-chloroacetoacetate exerts its effects involves its interaction with molecular targets and pathways. For instance, in asymmetric reduction reactions, it acts as a substrate for carbonyl reductases, leading to the formation of chiral alcohols . These enzymes catalyze the reduction of the carbonyl group, resulting in the production of optically active compounds.
相似化合物的比较
Isopropyl 4-chloroacetoacetate can be compared with other similar compounds such as:
Ethyl 4-chloroacetoacetate: Similar in structure but with an ethyl group instead of an isopropyl group.
Isopropyl chloroacetate: Lacks the acetoacetate moiety and is used as an intermediate in different synthetic routes.
Isopropyl acetate: A simpler ester used as a solvent and in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
propan-2-yl 4-chloro-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c1-5(2)11-7(10)3-6(9)4-8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNGPDOWIOPXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068274 | |
| Record name | Isopropyl 4-chloroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-20-1 | |
| Record name | 1-Methylethyl 4-chloro-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41051-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl 4-chloroacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


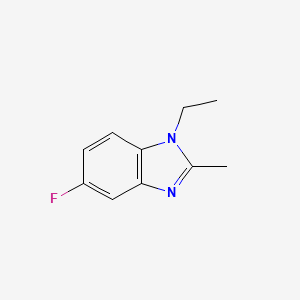
![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)
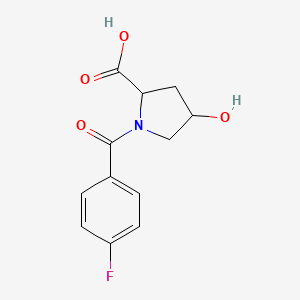
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)
